molecular formula C14H15Cl2N3O B287018 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287018
M. Wt: 312.2 g/mol
InChI Key: TUXDIICIQIFUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound, also known as CPPC, is a pyrazole derivative that has been synthesized using various methods. CPPC has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide also induces apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, one limitation of 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, including the development of more effective synthesis methods, the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide for various research applications.

Synthesis Methods

4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been synthesized using various methods, including the reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-chloroaniline with 1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, followed by acetylation with acetic anhydride. 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can also be synthesized using the reaction of 4-chloroaniline with 1-methyl-3-propyl-1H-pyrazol-5-amine, followed by reaction with ethyl chloroformate and then treatment with hydrazine hydrate.

Scientific Research Applications

4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential use in various research applications, including as an anti-inflammatory, analgesic, and anti-cancer agent. 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. 4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

Product Name

4-chloro-N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C14H15Cl2N3O

Molecular Weight

312.2 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15Cl2N3O/c1-3-4-11-12(16)13(19(2)18-11)14(20)17-10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3,(H,17,20)

InChI Key

TUXDIICIQIFUCK-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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